N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide: is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an allyl group, a chloro substituent, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products. Its chemical properties make it suitable for various applications, including as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-chloro-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
N-allyl-4-chloro-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Similar structure but has a methoxy group instead of a methyl group.
N-allyl-4-chloro-1-(4-fluorophenyl)-1H-pyrazole-5-carboxamide: Similar structure but has a fluoro group instead of a methyl group.
Uniqueness
The uniqueness of N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methyl group on the phenyl ring, along with the allyl, chloro, and carboxamide groups, makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)-N-prop-2-enylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-8-16-14(19)13-12(15)9-17-18(13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYTWMZMJUIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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